molecular formula C17H17F3N6 B2742308 2-({[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}amino)-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile CAS No. 2097889-90-0

2-({[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}amino)-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile

Cat. No. B2742308
CAS RN: 2097889-90-0
M. Wt: 362.36
InChI Key: PGRIMTPEUIZSFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound contains a [1,2,4]triazolo[4,3-a]pyridine moiety, which is a type of heterocyclic compound. Heterocyclic compounds are of prime importance due to their extensive therapeutic uses . The compound also contains a trifluoromethyl group, which is often used in medicinal chemistry to improve the biological activity of compounds.


Molecular Structure Analysis

The molecular structure of this compound would likely be analyzed using computational chemistry methods, such as those implemented in the GAUSSIAN software package .

Scientific Research Applications

Synthesis Techniques

Research has focused on developing efficient synthesis methods for related heterocyclic compounds, which are valuable in medicinal chemistry and material science. For instance, Ranjbar‐Karimi et al. (2010) detailed a convenient method for synthesizing triazolopyrimidines and hydroxypyrimidine carbonitriles via a three-component condensation process, highlighting the chemical versatility of triazolopyridine frameworks R. Ranjbar‐Karimi, Khalil Beiki-Shoraki, & A. Amiri.

Molecular Docking and In Vitro Screening

The applications extend to molecular docking studies and in vitro screenings for biological activity. E. M. Flefel et al. (2018) synthesized novel pyridine derivatives, including triazolopyridines, and conducted molecular docking screenings towards GlcN-6-P synthase, demonstrating moderate to good binding energies, which suggests potential therapeutic applications E. M. Flefel, W. El-Sofany, M. El-Shahat, Arshi Naqvi, & E. Assirey.

Novel Heterocyclic Compounds Synthesis

Further research includes the synthesis of pyrazolopyridines and related compounds, indicating a broad interest in exploiting the unique chemical properties of these molecules for generating new pharmacologically relevant structures. V. M. Chernyshev et al. (2015) highlighted the on-water synthesis of dihydropyrazolo[1,5-a]pyrimidines and triazolopyrimidines, showcasing an environmentally friendly approach to constructing these complex molecules Ravindra M. Gol, Taslimahemad T. Khatri, & V. Barot.

Antimicrobial Activity

A significant area of application is in the development of compounds with potential antimicrobial properties. F. Bassyouni et al. (2012) synthesized a series of triazolopyridine derivatives and evaluated their antioxidant and antimicrobial activities, revealing compounds with high activity against various microorganisms, which suggests their potential use in developing new antimicrobial agents F. Bassyouni, H. A. Tawfik, A. Hamed, M. Soltan, M. Elhefnawi, A. El-Rashedy, M. Moharam, & M. A. Rehim.

Mechanism of Action

Target of Action

Compounds with similar structures, such as 1,2,4-triazolo derivatives, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . These activities suggest that the compound may interact with a variety of biological targets.

Mode of Action

The exact mode of action of this compound is currently unknown. The presence of the 1,2,4-triazolo[4,3-a]pyridine ring in its structure suggests that it may interact with its targets through hydrogen bond accepting and donating characteristics . This allows the compound to make specific interactions with different target receptors, potentially leading to changes in their function .

Biochemical Pathways

Given the broad range of pharmacological activities associated with similar compounds, it is likely that multiple pathways are affected . The downstream effects of these interactions would depend on the specific targets and pathways involved.

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been conducted on similar compounds . These studies can provide valuable insights into the potential bioavailability and pharmacokinetic properties of the compound.

Result of Action

Based on the pharmacological activities of similar compounds, it can be inferred that the compound may have potential anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, and antiviral effects .

properties

IUPAC Name

2-[[6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methylamino]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3N6/c18-17(19,20)12-4-5-14-24-25-15(26(14)9-12)8-22-16-11(7-21)6-10-2-1-3-13(10)23-16/h6,12H,1-5,8-9H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGRIMTPEUIZSFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=C(N=C2C1)NCC3=NN=C4N3CC(CC4)C(F)(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}amino)-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.